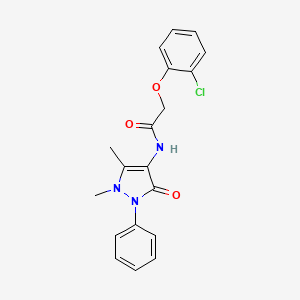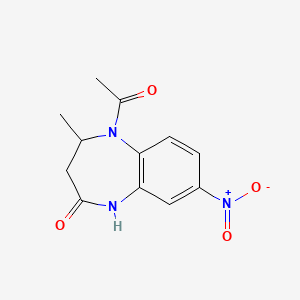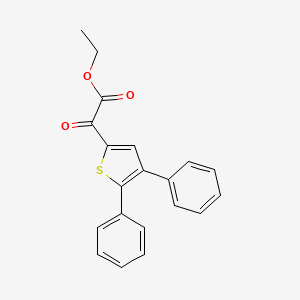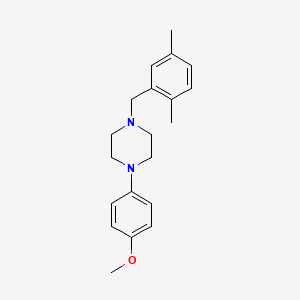![molecular formula C13H20N2O5S B4920653 5-[(dimethylamino)sulfonyl]-2-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B4920653.png)
5-[(dimethylamino)sulfonyl]-2-methoxy-N-(2-methoxyethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(Dimethylamino)sulfonyl]-2-methoxy-N-(2-methoxyethyl)benzamide, also known as DB844, is a chemical compound that has been found to have potential therapeutic applications. This compound is a member of the sulfonylurea class of compounds, which are known to have hypoglycemic effects. DB844 has been found to have potent and selective activity against the protozoan parasites that cause leishmaniasis, a disease that affects millions of people worldwide.
Scientific Research Applications
5-[(dimethylamino)sulfonyl]-2-methoxy-N-(2-methoxyethyl)benzamide has been extensively studied for its potential therapeutic applications in the treatment of leishmaniasis. Leishmaniasis is a parasitic disease that is caused by the protozoan parasites Leishmania donovani, Leishmania infantum, and Leishmania major. This compound has been found to have potent and selective activity against these parasites, making it a promising candidate for the development of new drugs for the treatment of leishmaniasis.
Mechanism of Action
The mechanism of action of 5-[(dimethylamino)sulfonyl]-2-methoxy-N-(2-methoxyethyl)benzamide is not fully understood. However, it is believed that the compound targets the enzymes involved in the biosynthesis of the cell wall of the Leishmania parasites. This results in the disruption of the cell wall, leading to the death of the parasites.
Biochemical and Physiological Effects
This compound has been found to have potent activity against Leishmania parasites in vitro and in vivo. In vitro studies have shown that this compound has an IC50 value of 0.02 μM against L. donovani and L. infantum, and an IC50 value of 0.1 μM against L. major. In vivo studies have shown that this compound is effective in reducing the parasite burden in infected mice.
Advantages and Limitations for Lab Experiments
One of the advantages of 5-[(dimethylamino)sulfonyl]-2-methoxy-N-(2-methoxyethyl)benzamide is its potent and selective activity against Leishmania parasites. This makes it a promising candidate for the development of new drugs for the treatment of leishmaniasis. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on 5-[(dimethylamino)sulfonyl]-2-methoxy-N-(2-methoxyethyl)benzamide. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of new formulations of this compound that can improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify potential drug targets for the treatment of leishmaniasis. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans.
Synthesis Methods
The synthesis of 5-[(dimethylamino)sulfonyl]-2-methoxy-N-(2-methoxyethyl)benzamide is a multi-step process that involves the use of various reagents and solvents. The first step involves the reaction of 2-methoxybenzoic acid with thionyl chloride to form 2-methoxybenzoyl chloride. This intermediate is then reacted with N-(2-methoxyethyl)-N-methylamine to form 2-methoxy-N-(2-methoxyethyl)-N-methylbenzamide. The final step involves the reaction of this intermediate with dimethylsulfamoyl chloride to form this compound.
Properties
IUPAC Name |
5-(dimethylsulfamoyl)-2-methoxy-N-(2-methoxyethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O5S/c1-15(2)21(17,18)10-5-6-12(20-4)11(9-10)13(16)14-7-8-19-3/h5-6,9H,7-8H2,1-4H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOHVNZOFDOXHQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
acetate](/img/structure/B4920575.png)
![methyl 4-[3-(2-methoxy-4-methylphenoxy)propoxy]benzoate](/img/structure/B4920582.png)
![2-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}-N-(4-isopropylphenyl)acetamide](/img/structure/B4920585.png)


![3-cyclopropyl-N-[3-(2-oxo-1-pyrrolidinyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B4920610.png)
![1-[(3,4-dimethoxyphenyl)acetyl]-3,5-dimethylpiperidine](/img/structure/B4920616.png)
![N-[4-(dimethylamino)phenyl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4920622.png)

![9-methoxy-4-(4-methoxyphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione](/img/structure/B4920640.png)


![N-{1-[1-(3-methyl-2-butenoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4920680.png)
![2-(4-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}-1-piperazinyl)-1,3-benzoxazole](/img/structure/B4920688.png)
